molecular formula C26H28ClN3O5S2 B301823 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No. B301823
M. Wt: 562.1 g/mol
InChI Key: DEJYDRRYRNWIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is also known as CBP501 and is a small molecule inhibitor of heat shock protein 70 (Hsp70).

Mechanism of Action

CBP501 binds to the ATP-binding site of Hsp70, preventing the protein from functioning properly. Hsp70 is involved in the folding and refolding of proteins, as well as the degradation of misfolded proteins. In cancer cells, Hsp70 is overexpressed and plays a role in the survival of cancer cells under stress conditions. By inhibiting the activity of Hsp70, CBP501 induces cell death in cancer cells.
Biochemical and physiological effects:
CBP501 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. CBP501 has been studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer.

Advantages and Limitations for Lab Experiments

CBP501 has the advantage of being a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in preclinical studies and has the potential to enhance the effectiveness of chemotherapy drugs. However, CBP501 has not yet been studied in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

Further research is needed to determine the safety and efficacy of CBP501 in humans. Clinical trials are needed to evaluate the potential of CBP501 as a cancer treatment. Future research could also focus on the development of more potent and selective inhibitors of Hsp70, as well as the identification of biomarkers that could predict the response to CBP501 treatment.

Synthesis Methods

The synthesis of CBP501 involves a series of chemical reactions that start with the reaction of 2-chlorobenzyl chloride with methylsulfonyl chloride to form 2-chlorobenzyl methyl sulfone. This intermediate is then reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-chlorobenzyl methyl sulfone. The final step involves the reaction of this intermediate with 4-aminobenzamidine to form CBP501.

Scientific Research Applications

CBP501 has been studied for its potential use in cancer treatment. Hsp70 is a protein that is overexpressed in cancer cells and is involved in the survival of cancer cells under stress conditions. CBP501 inhibits the activity of Hsp70, leading to the death of cancer cells. CBP501 has been shown to enhance the effectiveness of chemotherapy drugs in preclinical studies.

properties

Product Name

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Molecular Formula

C26H28ClN3O5S2

Molecular Weight

562.1 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C26H28ClN3O5S2/c1-36(32,33)30(19-21-7-3-4-8-25(21)27)23-13-9-20(10-14-23)26(31)28-22-11-15-24(16-12-22)37(34,35)29-17-5-2-6-18-29/h3-4,7-16H,2,5-6,17-19H2,1H3,(H,28,31)

InChI Key

DEJYDRRYRNWIJG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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